Gosferol

Beschreibung

(R)-Pabulenol has been reported in Prangos latiloba, Prangos lophoptera, and other organisms with data available.

Eigenschaften

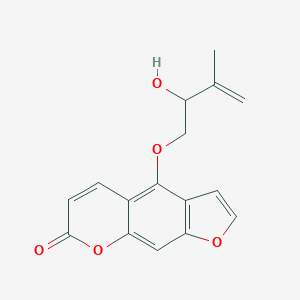

IUPAC Name |

4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33783-80-1 | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 125 °C | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-Pabulenol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pabulenol, a naturally occurring furanocoumarin, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, alongside a detailed framework for its isolation and purification. While specific quantitative data on yields from natural sources are not extensively documented in publicly available literature, this document compiles generalized experimental protocols based on the isolation of related compounds from the same plant genera. Furthermore, it outlines the analytical techniques required for the characterization of (R)-Pabulenol and discusses strategies for chiral separation.

Introduction to (R)-Pabulenol

(R)-Pabulenol, a member of the psoralen class of organic compounds, is a chiral molecule with the IUPAC name 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one. Its chemical and physical properties are summarized in Table 1. Furanocoumarins, as a class, are known for their diverse biological activities, making the isolation and characterization of individual compounds like (R)-Pabulenol a significant area of research.

Table 1: Physicochemical Properties of (R)-Pabulenol

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | PubChem |

| Molecular Weight | 286.28 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| CAS Number | 37551-62-5 | PubChem |

Natural Sources

(R)-Pabulenol has been reported to occur in several plant species, primarily within the Apiaceae family. The principal documented sources include:

It is important to note that while the presence of pabulenol has been confirmed in these species, the specific enantiomeric ratio ((R) vs. (S)) is not always reported. The concentration of (R)-Pabulenol in these plant materials can vary depending on factors such as geographical location, season of harvest, and the specific plant part used for extraction.

Isolation and Purification Methodology

General Experimental Protocol

3.1.1. Plant Material Preparation and Extraction

-

Drying and Grinding: The relevant plant material (e.g., roots, aerial parts) is air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds. The dried material is then coarsely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents for furanocoumarin extraction include methanol, ethanol, chloroform, or n-hexane. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques. The choice of solvent will influence the profile of co-extracted compounds.

3.1.2. Purification

The crude extract obtained is a complex mixture of phytochemicals. A multi-step chromatographic approach is necessary to isolate (R)-Pabulenol to a high degree of purity.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to achieve a preliminary fractionation.

-

Column Chromatography: The fraction enriched with furanocoumarins is subjected to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial separation of furanocoumarins. Polyamide or Sephadex LH-20 can also be used for further purification steps to remove phenolic compounds and other impurities.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing pabulenol are further purified using pTLC or preparative HPLC. Reversed-phase (e.g., C18) or normal-phase columns can be used for HPLC, with the mobile phase optimized for the best separation.

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation of (R)-Pabulenol.

Chiral Separation

Since natural sources may provide pabulenol as a racemic or enantiomerically enriched mixture, a chiral separation step is often necessary to obtain pure (R)-Pabulenol. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol for Chiral HPLC

-

Chiral Stationary Phase Selection: The choice of CSP is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of furanocoumarin enantiomers.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Additives such as trifluoroacetic acid or diethylamine may be used in small quantities to improve peak shape.

-

Detection: A UV detector is commonly used, with the wavelength set to the absorption maximum of pabulenol.

Structural Characterization

The identity and purity of the isolated (R)-Pabulenol must be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Pabulenol (Stereochemistry not always specified)

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 287.0863 |

Note: While specific, fully assigned ¹H and ¹³C NMR data for (R)-Pabulenol were not found in the surveyed literature, these techniques are essential for unambiguous structure elucidation. The data presented in Table 2 for mass spectrometry is the expected value based on the molecular formula.

Quantitative Analysis

Quantitative analysis of (R)-Pabulenol in plant extracts and purified fractions is typically performed using HPLC with UV detection.

HPLC Method for Quantification

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the wavelength of maximum absorbance for pabulenol.

-

Quantification: A calibration curve is constructed using a standard of known concentration.

Note on Quantitative Data: Specific data on the yield of (R)-Pabulenol from its natural sources (e.g., in mg per gram of dried plant material) and the purity at different stages of isolation are not well-documented in the readily available scientific literature. Such data would need to be determined empirically for a given plant source and isolation procedure.

Conclusion

This technical guide provides a framework for the isolation and characterization of (R)-Pabulenol from its natural sources. While the presence of this furanocoumarin in several plant species is established, a significant gap exists in the literature regarding detailed and reproducible isolation protocols and quantitative data. The generalized methodologies presented here, based on the isolation of similar compounds, offer a starting point for researchers. Further investigation is required to establish optimized and validated protocols for the efficient isolation of (R)-Pabulenol and to fully characterize its biological potential. The development of robust chiral separation methods will be crucial for obtaining enantiomerically pure (R)-Pabulenol for pharmacological studies.

References

An In-depth Technical Guide to the Discovery and Characterization of Gossypol

Disclaimer: The initial search for "Gosferol" did not yield any relevant information, suggesting that the term may be a misspelling or refer to a substance not widely documented in scientific literature. This guide focuses on Gossypol , a natural compound with a rich history of discovery and extensive scientific characterization, which may be the intended subject of the query.

This technical guide provides a comprehensive overview of Gossypol for researchers, scientists, and drug development professionals. It covers the compound's discovery, its detailed chemical and biological characterization, mechanisms of action, and relevant experimental protocols.

Discovery and History

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1] Its discovery and the understanding of its biological effects have a long and fascinating history. The initial observation of its effects dates back to 1929 in Jiangxi, China, where a correlation was noted between low male fertility and the use of crude cottonseed oil for cooking.[1] The compound responsible for this contraceptive effect was later identified as gossypol.[1]

While James Longmore is often credited with the discovery of gossypol in 1886, he only isolated it in a crude form.[1][2] The name "gossypol" was coined in 1899 by Leon Marchlewski, who was the first to purify the compound and investigate some of its chemical properties.[1][2] The toxic properties of cottonseed, known since the 19th century, were first attributed to gossypol in 1915 by W. A. Withers and F. E. Carruth.[1] Its chemical formula was established in 1927 by Earl Perry Clark.[1]

In the 1970s, the Chinese government initiated extensive research into gossypol's use as a male oral contraceptive, involving over 10,000 subjects in a decade-long study.[1] These studies concluded that gossypol was a reliable contraceptive that could be administered orally without disrupting male hormonal balance.[1] However, concerns about side effects, including hypokalemia and irreversible infertility in a percentage of subjects, led to its eventual abandonment for this purpose.[1] Despite this, gossypol continues to be a subject of significant research interest due to its diverse biological activities, including antitumor and antiviral properties.[3][4]

Characterization of Gossypol

Gossypol is a yellow pigment and a phenolic aldehyde that can permeate cells and act as an inhibitor for several dehydrogenase enzymes.[1]

Chemical and Physical Properties

Gossypol's chemical structure is complex, consisting of two naphthalene rings joined by a single bond, leading to atropisomerism. This means it exists as two enantiomers, (+)-gossypol and (–)-gossypol, which have different biochemical properties.[1] The (–)-gossypol isomer is generally considered to be the more biologically active form. Gossypol can also exist in different tautomeric forms: aldehyde, ketone, and lactol.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀O₈ | [4] |

| CAS Number | 303-45-7 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Lipid-soluble | [2] |

| Biological Activity | Antifertility, antitumor, antiviral, antioxidant, antibacterial, antimalarial | [2] |

Biosynthesis

Gossypol is a terpenoid aldehyde synthesized metabolically from acetate through the isoprenoid pathway. The process begins with the formation of the sesquiterpene precursor farnesyl diphosphate (FPP) from geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). A series of enzymatic reactions, including oxidation steps catalyzed by cytochrome P450 enzymes, leads to the formation of hemigossypol, which then undergoes a phenolic oxidative coupling to form gossypol.[1][5]

Mechanism of Action and Signaling Pathways

Gossypol exhibits a wide range of biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are complex and can be cell-type specific.

Antitumor Activity and Signaling

Gossypol has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway.

Mitochondrial Apoptosis Pathway Induced by Gossypol:

Gossypol-induced reactive oxygen species (ROS) play a crucial role in initiating apoptosis.[6][7] Excessive ROS can inhibit the activity of SIRT1, a deacetylase.[6] Inhibition of SIRT1 leads to an increase in the intracellular concentration of p53, as deacetylated p53 is more stable.[6] Elevated p53 levels then upregulate the expression of PUMA (p53 upregulated modulator of apoptosis), which in turn affects mitochondrial permeability and triggers the apoptotic cascade.[6]

Caption: Gossypol-induced mitochondrial apoptosis pathway.

Insulin Mimetic and Glucose Uptake Signaling

Recent studies have shown that gossypol can ameliorate glucose uptake by mimicking insulin signaling pathways.[8] It activates the insulin receptor substrate 1 (IRS-1)/protein kinase B (Akt) signaling cascade, which enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake in muscle cells.[8]

Caption: Gossypol's insulin-mimetic signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of gossypol.

Extraction of Gossypol from Cottonseed

Objective: To extract gossypol from cottonseed meal for experimental use.

Protocol: Several methods have been developed for the extraction of gossypol. A common approach involves solvent extraction.

-

Materials: Cottonseed meal, acetone, isopropanol, ethanol, water, citric acid.

-

Procedure:

-

Perform a first-stage extraction of the cottonseed kernel powder with acetone to remove the oil.[9]

-

The de-oiled sample is then subjected to a second-stage extraction. A mixture of ethanol and water (e.g., 50:50 ratio) with the addition of citric acid (e.g., 0.2 M) can be used.[9]

-

The sample-to-solvent ratio is typically around 1:15.[9]

-

The mixture is incubated at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 30 minutes).[9]

-

The extract is then filtered and the solvent is evaporated to obtain crude gossypol, which can be further purified using chromatographic techniques.

-

Quantification of Free and Total Gossypol

Objective: To determine the concentration of free and total gossypol in a sample.

Protocol: The American Oil Chemists' Society (AOCS) provides official methods for gossypol analysis.

-

AOCS Official Method Ba 7-58 (Free Gossypol): This method involves extracting free gossypol with a solvent mixture and then reacting it with aniline to form dianilinogossypol, which is quantified spectrophotometrically.[10]

-

AOCS Official Method Ba 8-78 (Total Gossypol): This method determines the total gossypol content, including both free and bound forms.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for more sensitive and specific quantification of gossypol.[10]

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of gossypol on cancer cells.

Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., male germline stem cells) in appropriate media and conditions.[6]

-

Gossypol Treatment: Treat the cells with varying concentrations of gossypol for a specified duration (e.g., 5 μM for 36 hours).[6]

-

Cell Viability Assay (e.g., MTT assay): To determine the effect of gossypol on cell proliferation and viability.

-

Apoptosis Staining (Hoechst 33342): Stain the cells with Hoechst 33342 to visualize nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation).[6]

-

Annexin V-FITC/PI Staining: Use Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[6]

-

Caspase Activity Assay: Measure the activity of key apoptosis-related enzymes like Caspase-3 and Caspase-9 to confirm the activation of the apoptotic pathway.[6]

Experimental Workflow for Apoptosis Assay:

Caption: Workflow for assessing gossypol-induced apoptosis.

Conclusion

Gossypol is a natural product with a remarkable history and a diverse range of biological activities. Its journey from a compound causing infertility to a potential therapeutic agent for cancer and other diseases highlights the importance of continued research into natural products. This guide has provided a technical overview of its discovery, characterization, and mechanisms of action, along with key experimental protocols. A thorough understanding of its complex pharmacology and toxicology is essential for harnessing its therapeutic potential while mitigating its adverse effects. Further research is warranted to explore the full therapeutic utility of gossypol and its derivatives in various clinical applications.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gossypol from Cottonseeds Ameliorates Glucose Uptake by Mimicking Insulin Signaling and Improves Glucose Homeostasis in Mice with Streptozotocin-Induced Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of (R)-Pabulenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural furanocoumarin, (R)-Pabulenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (R)-Pabulenol (Molecular Formula: C₁₆H₁₄O₅, Molecular Weight: 286.28 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pabulenol

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.26 | d | 9.6 |

| 4 | 8.15 | d | 9.6 |

| 5 | 7.37 | s | |

| 9 | 7.78 | d | 2.3 |

| 10 | 7.02 | d | 2.3 |

| 1' | 4.75 | dd | 8.8, 2.8 |

| 2'a | 4.60 | dd | 11.2, 2.8 |

| 2'b | 4.45 | dd | 11.2, 8.8 |

| 4'a | 5.12 | s | |

| 4'b | 5.02 | s | |

| 5' | 1.83 | s | |

| OH | 3.10 | br s |

Solvent: CDCl₃. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Table 2: ¹³C NMR Spectroscopic Data for Pabulenol

| Atom No. | Chemical Shift (δ, ppm) |

| 2 | 161.2 |

| 3 | 112.9 |

| 4 | 144.9 |

| 4a | 114.8 |

| 5 | 107.0 |

| 6 | 149.5 |

| 7 | 114.3 |

| 8 | 144.5 |

| 9 | 105.5 |

| 10 | 146.5 |

| 1' | 75.1 |

| 2' | 72.3 |

| 3' | 145.8 |

| 4' | 113.8 |

| 5' | 18.2 |

Solvent: CDCl₃. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Pabulenol

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 287 | 269, 229, 203, 187, 175 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Pabulenol

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretch (hydroxyl) |

| ~2970, 2930 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (lactone) |

| ~1630, 1580 | C=C stretch (aromatic/furan) |

| ~1100 | C-O stretch (ether) |

Data is characteristic for furanocoumarins with similar functional groups.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products, particularly furanocoumarins.

NMR Spectroscopy

A sample of (R)-Pabulenol is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2D NMR Spectroscopy: To confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments help to establish connectivity between protons and carbons in the molecule.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of (R)-Pabulenol is prepared in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): To obtain information about the structure, tandem mass spectrometry (MS/MS) experiments are performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, a small amount of (R)-Pabulenol is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

-

Analysis: The sample is placed in the IR beam path, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like (R)-Pabulenol.

Caption: A flowchart outlining the key stages from isolation to structural confirmation of (R)-Pabulenol.

References

Unraveling the Stereochemistry of (R)-Pabulenol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of (R)-Pabulenol, a naturally occurring furocoumarin. The document details the key experimental data and methodologies employed in its structural determination, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

(R)-Pabulenol, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , is systematically named 4-((R)-2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one.[1] It belongs to the psoralen class of compounds, which are known for their photosensitizing properties.[1][2][3] This molecule has been isolated from various plant species, including those of the Prangos genus, such as Prangos latiloba and Prangos lophoptera.[1]

Physicochemical and Spectroscopic Data

The elucidation of the chemical structure of (R)-Pabulenol has been achieved through a combination of spectroscopic techniques and physical measurements. A summary of the key data is presented below.

| Property / Technique | Data |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Physical Description | Solid |

| Melting Point | 123 - 125 °C[1] |

| Optical Rotation | [α]¹⁸D +8.6° (c 0.46, EtOH) |

Table 1: Physicochemical Properties of (R)-Pabulenol

| Technique | Key Observations |

| ¹H NMR | Data reveals signals corresponding to the furocoumarin core and the 2-hydroxy-3-methylbut-3-enoxy side chain. |

| ¹³C NMR | The spectrum displays 16 distinct carbon signals, consistent with the molecular formula. |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern confirm the molecular weight and structural fragments. |

Table 2: Summary of Spectroscopic Data for (R)-Pabulenol

Detailed, quantitative NMR and MS data, while referenced in databases, require access to primary literature for a full analysis.

Experimental Protocols

The structural determination of a natural product like (R)-Pabulenol follows a systematic workflow. The protocols outlined below are representative of the standard procedures employed in the field.

Isolation of (R)-Pabulenol

A typical isolation procedure from a plant source, such as Prangos species, involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica gel.

-

Purification: Final purification of the isolated compound is achieved through methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the molecular structure.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[1]

-

Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate charged molecules.

-

Data Acquisition: The mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Determination of Absolute Stereochemistry

The "(R)" designation in (R)-Pabulenol refers to the specific three-dimensional arrangement of atoms at the chiral center in the side chain.

-

Optical Rotation Measurement: The specific rotation of a solution of the purified compound is measured using a polarimeter.[4][5][6] The sign and magnitude of the rotation are characteristic of a particular enantiomer. The positive value of +8.6° for (R)-Pabulenol is a key identifier.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like (R)-Pabulenol can be visualized as a logical workflow, starting from the biological source and culminating in the final, stereochemically defined structure.

Figure 1: Workflow for the structure elucidation of (R)-Pabulenol.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical structure elucidation, it is noteworthy that furocoumarins, as a class, are known to interact with biological systems, primarily through photosensitization. Upon activation by UVA radiation, they can form adducts with DNA and other cellular components, which is the basis for their use in PUVA (Psoralen + UVA) therapy for skin disorders.[7] Further research is needed to fully characterize the specific signaling pathways modulated by (R)-Pabulenol and its potential therapeutic applications.

References

- 1. (R)-Pabulenol | C16H14O5 | CID 511358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for (R)-Pabulenol (HMDB0034438) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Pabulenol in Prangos Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pabulenol, a furanocoumarin found in various Prangos species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of pabulenol in Prangos species, based on the current scientific understanding of furanocoumarin biosynthesis in the Apiaceae family. While the complete enzymatic cascade in Prangos has yet to be fully elucidated, this document synthesizes existing knowledge to present a putative pathway, details key enzyme classes involved, and offers representative experimental protocols for their characterization.

Introduction to Pabulenol and Prangos Species

The genus Prangos, belonging to the Apiaceae family, is a rich source of diverse secondary metabolites, particularly coumarins and furanocoumarins.[1][2] Pabulenol is a notable angular furanocoumarin derivative that has been isolated from several Prangos species, including Prangos pabularia.[3][4] Furanocoumarins are known for their wide range of biological activities, and understanding their biosynthesis is a key area of research for drug discovery and development.

Proposed Biosynthetic Pathway of Pabulenol

The biosynthesis of pabulenol is believed to follow the general phenylpropanoid pathway, leading to the formation of the core coumarin structure, which is then further modified through prenylation and a series of oxidative reactions. The proposed pathway begins with the central precursor, umbelliferone .

Formation of the Core Coumarin Structure

The biosynthesis of umbelliferone, the foundational molecule for pabulenol and other furanocoumarins, originates from the shikimate pathway, yielding L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert L-phenylalanine to p-coumaroyl-CoA. Subsequent ortho-hydroxylation and lactonization lead to the formation of umbelliferone.

Key Steps from Umbelliferone to Pabulenol

The proposed biosynthetic steps transforming umbelliferone into pabulenol are outlined below. It is important to note that while the initial steps are well-established in the biosynthesis of related furanocoumarins, the specific enzymes for the final modifications leading to pabulenol in Prangos species are yet to be definitively characterized.

Step 1: C8-Prenylation of Umbelliferone

The first committed step towards the biosynthesis of angular furanocoumarins like pabulenol is the prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone to yield osthenol .

-

Enzyme Class: Prenyltransferase (UbiA superfamily)

-

Substrates: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

-

Product: Osthenol

Step 2: Furan Ring Formation

Following prenylation, the prenyl side chain of osthenol undergoes cyclization to form the furan ring, a hallmark of furanocoumarins. This transformation is catalyzed by a cytochrome P450 monooxygenase (CYP) , specifically a psoralen synthase-type enzyme. This reaction likely proceeds through a hydroxylated intermediate to form columbianetin . Subsequently, a dehydratase acts on columbianetin to yield angelicin , the parent angular furanocoumarin. For the biosynthesis of pabulenol, a related furanocoumarin precursor is formed from osthenol, which we will designate as Pre-pabulenol furanocoumarin .

-

Enzyme Class: Cytochrome P450 Monooxygenase (e.g., CYP71AJ family), Dehydratase

-

Substrate: Osthenol

-

Intermediate: Columbianetin

-

Product: Pre-pabulenol furanocoumarin (an angelicin-type structure)

Step 3: Hydroxylation of the Prenyl-derived Moiety

The final and defining step in the biosynthesis of pabulenol is the specific hydroxylation of the dimethylallyl-derived side chain of the furanocoumarin precursor. This reaction is hypothesized to be catalyzed by another cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase (2-ODD) . This enzyme would introduce a hydroxyl group at a specific carbon of the isopropenyl group, leading to the formation of pabulenol .

-

Enzyme Class: Cytochrome P450 Monooxygenase or 2-Oxoglutarate-Dependent Dioxygenase

-

Substrate: Pre-pabulenol furanocoumarin

-

Product: Pabulenol

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthetic pathway of pabulenol in Prangos species. The following table presents hypothetical data ranges based on studies of analogous enzymes in other Apiaceae species to serve as a reference for future research.

| Enzyme Class | Substrate | Apparent Km (µM) | Apparent kcat (s-1) |

| Prenyltransferase | Umbelliferone | 20 - 150 | 0.01 - 0.5 |

| DMAPP | 10 - 100 | ||

| Cytochrome P450 (Psoralen synthase type) | Osthenol | 5 - 50 | 0.05 - 1.0 |

| Cytochrome P450 (Hydroxylase) | Pre-pabulenol furanocoumarin | 1 - 25 | 0.1 - 2.0 |

Note: These values are illustrative and will require experimental validation for the specific enzymes in Prangos species.

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of pabulenol.

Protocol for Isolation and Characterization of Prenyltransferase Activity

Objective: To isolate microsomal fractions from Prangos tissues and assay for umbelliferone C8-prenyltransferase activity.

Materials:

-

Fresh or frozen Prangos plant material (e.g., roots, leaves)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 5% (w/v) polyvinylpolypyrrolidone)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Substrates: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

-

Liquid nitrogen, centrifuge, ultracentrifuge, spectrophotometer, HPLC system.

Methodology:

-

Microsome Isolation:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris.

-

Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C.

-

Resuspend the resulting microsomal pellet in a minimal volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture containing assay buffer, umbelliferone (e.g., 100 µM), DMAPP (e.g., 200 µM), and the microsomal protein preparation (e.g., 50-100 µg).

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.

-

Monitor the elution profile at a wavelength of approximately 320-340 nm.

-

Identify the osthenol peak by comparing its retention time and UV spectrum with an authentic standard.

-

Quantify the product formation based on a standard curve.

-

Protocol for Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify and functionally characterize the cytochrome P450 enzymes involved in furan ring formation and hydroxylation.

Materials:

-

Prangos cDNA library or total RNA for gene cloning.

-

Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

-

Agrobacterium tumefaciens and Nicotiana benthamiana for transient plant expression.

-

Substrates (osthenol, putative pre-pabulenol furanocoumarin).

-

Yeast culture media, appropriate antibiotics and induction agents (e.g., galactose for yeast).

-

Microsome isolation buffers (as in 4.1).

-

NADPH, HPLC, and LC-MS systems.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate CYP genes from a Prangos transcriptome database based on homology to known furanocoumarin biosynthetic CYPs.

-

Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector.

-

-

Heterologous Expression in Yeast:

-

Transform the yeast strain with the CYP expression constructs.

-

Grow the transformed yeast in selective media and then induce protein expression.

-

Prepare microsomes from the yeast cultures as described in protocol 4.1.

-

-

Enzyme Assays with Yeast Microsomes:

-

Perform enzyme assays using the yeast microsomes, the appropriate substrate (osthenol or the furanocoumarin precursor), and NADPH as a cofactor.

-

Analyze the reaction products by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected hydroxylated and cyclized products.

-

-

Transient Expression in N. benthamiana (optional):

-

Infiltrate N. benthamiana leaves with Agrobacterium carrying the CYP expression construct.

-

After 3-5 days, harvest the infiltrated leaves and extract metabolites.

-

Analyze the extracts by LC-MS to detect the in planta production of the target compounds.

-

Visualizations

Proposed Biosynthetic Pathway of Pabulenol

Caption: Proposed biosynthetic pathway of pabulenol from umbelliferone.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of pabulenol in Prangos species is a multi-step enzymatic process that builds upon the well-established furanocoumarin pathway. While the precise enzymes responsible for the final oxidative modifications remain to be characterized, this guide provides a robust framework for future research. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable furanocoumarins. The provided experimental protocols offer a starting point for researchers aiming to isolate and characterize the novel enzymes involved in pabulenol biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarins and gamma-pyrone derivatives from Prangos pabularia: antibacterial activity and inhibition of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New coumarin from the roots of Prangos pabularia growing wild in Tajikistan - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-Pabulenol

For Researchers, Scientists, and Drug Development Professionals

(R)-Pabulenol , a naturally occurring furanocoumarin, presents a subject of interest for its potential biological activities, characteristic of the psoralen class of compounds to which it belongs. This technical guide provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation and analysis, and an exploration of the signaling pathways associated with the broader psoralen family.

Physical and Chemical Properties

(R)-Pabulenol is a solid compound with a defined molecular structure and specific physicochemical characteristics.[1] The quantitative properties are summarized in Table 1 for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | PubChem[1] |

| Molecular Weight | 286.28 g/mol | PubChem[1] |

| Melting Point | 123 - 125 °C | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| IUPAC Name | 4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | PubChem |

| CAS Number | 37551-62-5 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Polar Surface Area | 68.9 Ų | PubChem[1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of (R)-Pabulenol are not extensively documented in publicly available literature, general methodologies applicable to furanocoumarins can be adapted.

Synthesis of Furanocoumarins

The synthesis of furanocoumarins, including structures analogous to pabulenol, can be achieved through various established organic chemistry routes. Common strategies involve the construction of the furan ring onto a pre-existing coumarin scaffold or the formation of the pyrone ring on a benzofuran core.[1][2] A general workflow for a potential synthetic approach is outlined below.

Caption: Generalized synthetic workflow for furanocoumarins.

Extraction and Purification of Natural Furanocoumarins

(R)-Pabulenol has been identified in plants such as Prangos latiloba and Prangos lophoptera.[1] The extraction and purification of furanocoumarins from plant matrices typically involve the following steps:

-

Extraction : Microwave-assisted extraction (MAE) is an efficient method for extracting furanocoumarins from plant material.[3] Optimized parameters often include the use of a non-polar solvent like hexane, a specific solvent-to-solid ratio (e.g., 20:1), elevated temperatures (e.g., 70°C), and a defined extraction time (e.g., 10 minutes).[3] Conventional techniques like maceration or Soxhlet extraction with solvents of varying polarities (e.g., petroleum ether, chloroform, ethanol) are also employed.[4]

-

Purification :

-

Solid-Phase Extraction (SPE) : Crude extracts can be purified using SPE with sorbents like silica gel. A stepwise elution with a solvent gradient (e.g., hexane-acetone mixture) can effectively separate furanocoumarins from other phytochemicals.[3]

-

Column Chromatography : Gravitational column chromatography using silica gel or aluminum oxide is a common technique for the fractionation of furanocoumarins.[4] Elution is typically performed with a mixture of solvents with increasing polarity.[4]

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is used for the final purification of individual furanocoumarins to a high degree of purity.

-

A general workflow for the extraction and purification of furanocoumarins from a plant source is depicted below.

Caption: General workflow for furanocoumarin extraction and purification.

Spectroscopic Analysis

The structural elucidation of (R)-Pabulenol relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C-NMR : Reveals the number and types of carbon atoms. PubChem indicates the availability of a ¹³C-NMR spectrum for (R)-Pabulenol.[1]

-

2D-NMR (COSY, HSQC, HMBC) : Used to establish detailed correlations between protons and carbons, confirming the overall structure.

-

-

Mass Spectrometry (MS) :

-

GC-MS : PubChem lists GC-MS data for (R)-Pabulenol.[1] This technique provides the molecular weight and fragmentation pattern, which aids in structural identification. The fragmentation of furanocoumarins often involves characteristic losses from the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and elemental composition of the molecule.

-

-

Infrared (IR) Spectroscopy :

-

FTIR : Provides information about the functional groups present in the molecule. For a furanocoumarin like (R)-Pabulenol, characteristic absorption bands for C=O (lactone), C=C (aromatic and furan rings), and C-O (ether) bonds would be expected.[5]

-

Biological Activity and Signaling Pathways (of Psoralens)

Direct experimental evidence for the biological activities and specific signaling pathways of (R)-Pabulenol is currently limited in the scientific literature. However, as a member of the psoralen family, its biological effects are anticipated to be similar to those of other well-studied psoralens. The primary mechanism of action for psoralens involves photosensitization upon exposure to ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA) therapy.[6]

DNA Intercalation and Cross-linking

The most well-characterized mechanism of psoralens is their interaction with DNA.[6]

-

Intercalation : Psoralen molecules intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[7]

-

Mono-adduct Formation : Upon exposure to UVA light, the psoralen molecule can form a covalent bond with a pyrimidine base (primarily thymine), creating a monoadduct.[7]

-

Interstrand Cross-link (ICL) Formation : A second photochemical reaction can occur, where the psoralen monoadduct absorbs another photon and forms a covalent bond with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link.[7] This cross-linking prevents DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[6]

Caption: Mechanism of psoralen-induced DNA cross-linking and apoptosis.

Effects on Cellular Signaling Pathways

Beyond their direct effects on DNA, photoactivated psoralens have been shown to modulate cellular signaling pathways, which may contribute to their therapeutic effects.

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling : Psoralens, in combination with UVA light, have been found to inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[8][9] This inhibition appears to be due to a decrease in the number of available EGF receptors on the cell surface.[8] Photoactivated psoralens can induce phosphorylation of the EGF receptor, which may alter its affinity for EGF and inhibit its intrinsic tyrosine kinase activity.[9][10]

-

Inhibition of Tyrosine Kinase Signaling : Some studies suggest that psoralens can directly or indirectly inhibit tyrosine kinase signaling.[6] For example, photo-activated 8-methoxypsoralen has been shown to interact with the catalytic kinase domain of the ErbB2 receptor tyrosine kinase, blocking its signaling and inducing apoptosis in cancer cells.[11]

The diagram below illustrates the potential impact of photoactivated psoralens on EGFR signaling.

Caption: Proposed mechanism of psoralen-mediated inhibition of EGFR signaling.

Conclusion

(R)-Pabulenol is a furanocoumarin with defined physical and chemical properties. While specific biological data for this compound is sparse, its classification as a psoralen suggests a potential for photoactivated biological activity, primarily through DNA intercalation and cross-linking, as well as through the modulation of key cellular signaling pathways such as those involving receptor tyrosine kinases. Further research is warranted to elucidate the specific biological effects and therapeutic potential of (R)-Pabulenol. The experimental protocols and mechanistic insights provided in this guide, based on the broader furanocoumarin and psoralen literature, offer a foundational framework for future investigations into this compound.

References

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis | PLOS One [journals.plos.org]

(R)-Pabulenol solubility in different organic solvents

An In-depth Technical Guide to the Solubility of (R)-Pabulenol in Organic Solvents

Disclaimer: Publicly available, comprehensive quantitative solubility data for (R)-Pabulenol in a wide range of organic solvents is limited. This guide synthesizes the available physicochemical information, provides solubility data for the parent compound psoralen as a relevant analogue, and presents a detailed, generalized experimental protocol for researchers to determine the solubility of (R)-Pabulenol.

Introduction to (R)-Pabulenol

(R)-Pabulenol is a naturally occurring furanocoumarin, a class of organic compounds known for their photosensitizing effects and other biological activities.[1] Structurally, it is a derivative of psoralen.[1][2] Understanding the solubility of (R)-Pabulenol is critical for professionals in drug development and scientific research, as it directly impacts formulation, bioavailability, and the design of in vitro and in vivo experiments.

This document serves as a technical resource, providing a framework for understanding and determining the solubility of (R)-Pabulenol in various organic solvents.

Chemical Structure of (R)-Pabulenol:

-

IUPAC Name: 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one[1]

-

Molecular Formula: C₁₆H₁₄O₅[1]

-

Molecular Weight: 286.28 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are foundational to predicting its solubility behavior. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. (R)-Pabulenol possesses both polar functional groups (a hydroxyl group and ether linkages) and a large, relatively nonpolar aromatic core, suggesting a complex solubility profile.

A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | PubChem[1] |

| Molecular Weight | 286.28 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | 123 - 125 °C | Human Metabolome Database[1] |

| XLogP3 | 2.9 | PubChem[1] |

XLogP3 is a computed measure of hydrophobicity. A value of 2.9 indicates moderate lipophilicity, suggesting potential solubility in a range of organic solvents.

Solubility Profile

Predicted Solubility of (R)-Pabulenol

Based on its structure, the solubility of (R)-Pabulenol can be qualitatively predicted. The furanocoumarin core is aromatic and largely nonpolar, while the side chain introduces polarity through a hydroxyl (-OH) and an ether (-O-) group.

Quantitative Solubility of Psoralen (Structural Analogue)

| Solvent | Solubility (approx.) | Source |

| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical[3][4] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical[3][4] |

| Ethanol | 1 mg/mL | Cayman Chemical[3][4] |

| Ethanol (alternative value) | 10 mg/mL | LKT Labs[5] |

| Water | 1.93 mg/mL at 25°C | LKT Labs[5] |

Note: The difference in reported ethanol solubility highlights the importance of experimental verification.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers needing precise solubility values, the Saturation Shake-Flask Method is a reliable and widely accepted technique for determining thermodynamic solubility.[6] The following protocol is a generalized procedure that can be adapted for (R)-Pabulenol.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

Materials and Equipment

-

Reagents: (R)-Pabulenol (solid), analytical grade organic solvents, HPLC-grade solvents for analysis (e.g., acetonitrile, water), reference standard of (R)-Pabulenol.

-

Equipment: Analytical balance, temperature-controlled orbital shaker or magnetic stirrer, centrifuge, vials with screw caps, volumetric flasks, pipettes, syringe filters (e.g., 0.22 µm PTFE), HPLC system with a UV detector.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid (R)-Pabulenol to a series of vials (performing the experiment in triplicate is recommended). The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]

-

Sample Collection: Carefully pipette an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration and Dilution: Filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. The concentration of (R)-Pabulenol is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of a reference standard. The final solubility is calculated by accounting for the dilution factor.

Conclusion

While specific, tabulated solubility data for (R)-Pabulenol in a broad array of organic solvents is not currently published, this guide provides the necessary tools for researchers to approach this challenge. By understanding its physicochemical properties and leveraging data from structural analogues like psoralen, informed decisions about solvent selection can be made. Furthermore, the detailed shake-flask experimental protocol offers a robust and reliable method for generating the precise, quantitative data required for advanced research and development.

References

- 1. (R)-Pabulenol | C16H14O5 | CID 511358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Psoralen - LKT Labs [lktlabs.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Unveiling the Presence of Kaempferol in Medicinal Flora: A Technical Guide

A Note on Nomenclature: The query for "Gosferol" did not yield significant results in scientific literature. It is presumed that this may be a typographical error for "Kaempferol," a well-documented flavonol with extensive research into its natural occurrence and biological activities. This guide will proceed with a focus on Kaempferol.

This technical guide provides a comprehensive overview of the natural occurrence of Kaempferol in various medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and quantification, and its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data of Kaempferol

Kaempferol is a ubiquitous flavonoid found in a wide array of medicinal and edible plants.[1][2][3] Its concentration can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting season.[4] Below is a summary of Kaempferol content in various medicinal plants, compiled from multiple studies.

| Medicinal Plant | Plant Part | Kaempferol Content (mg/kg) | Extraction/Analysis Method | Reference |

| Moringa oleifera | Leaves | 133 | Acid Hydrolysis, HPLC | [5] |

| Sedum sarmentosum Bunge. | Whole Plant | Varies with season | HPLC | [4] |

| Sedum lineare Thunb. | Whole Plant | Varies with season | HPLC | [4] |

| Sedum emarginatum Migo. | Whole Plant | Varies with season | HPLC | [4] |

| Hydrocotyle asiatica | Not specified | 20 | Not specified | [6] |

| Sesbania grandifolia | Not specified | 21 | Not specified | [6] |

| Annona muricata (Soursop) | Leaves | 1.22% (of extract) | Sonication |

Experimental Protocols

I. Extraction and Isolation of Kaempferol from Plant Material

Several methods have been developed for the extraction of Kaempferol from plant sources, with the choice of solvent and technique influencing the yield and purity.

A. Maceration Protocol

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

-

Extraction:

-

Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol) in a ratio of 1:10 (w/v).

-

Allow the mixture to stand for 24-72 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

B. Sonication-Assisted Extraction Protocol

-

Sample Preparation: Prepare the dried plant powder as described in the maceration protocol.

-

Extraction:

-

Suspend the plant powder in a solvent (e.g., methanol-water mixture) in an appropriate vessel.

-

Place the vessel in an ultrasonic bath and sonicate for a specified duration (e.g., 3 hours).

-

-

Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

C. Purification by Column Chromatography [7][8]

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them to yield purified Kaempferol. Further purification can be achieved using Sephadex LH-20 or ODS column chromatography.[7]

II. Quantification of Kaempferol by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantitative analysis of Kaempferol in plant extracts.[4][8][9]

A. Instrumentation and Chromatographic Conditions [4][9]

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and water (with 0.1% formic acid or 0.4% phosphoric acid).[4][9] For example, an isocratic mobile phase of Acetonitrile:Water with 0.1% formic acid (50:50) can be used.[9]

-

Flow Rate: Typically set at 1.0 mL/min.

-

Detection Wavelength: Kaempferol shows maximum absorbance at around 360-370 nm. Detection is often performed at 265 nm or 360 nm.[4][9]

-

Column Temperature: Maintained at around 35°C.

B. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a known amount of pure Kaempferol standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile:water mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10-60 µg/mL).[9] Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Solution: Dissolve a known amount of the plant extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

C. Data Analysis

-

Identify the Kaempferol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Kaempferol in the sample by using the calibration curve.

Signaling Pathways Modulated by Kaempferol

Kaempferol exerts its biological effects, particularly its anti-cancer properties, by modulating a multitude of cellular signaling pathways.[1][5] These pathways are critical in regulating cell proliferation, apoptosis, inflammation, and angiogenesis.

Key signaling pathways influenced by Kaempferol include:

-

PI3K/AKT Pathway: Kaempferol has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1]

-

MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) cascades, including the MEK/ERK pathway, which are involved in various cellular processes like proliferation and differentiation.

-

STAT3 Pathway: Kaempferol can deactivate the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell survival and proliferation.[1]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Kaempferol can reduce inflammation, a process often linked to cancer development.

-

Wnt/β-catenin Pathway: Kaempferol can regulate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination and development.[1]

-

Hedgehog Signaling Pathway: Studies have shown that Kaempferol can regulate the Hedgehog signaling pathway, playing a role in the treatment of certain conditions like chronic atrophic gastritis.[6]

Visualizing Kaempferol's Impact on Cellular Signaling

The following diagrams illustrate the key signaling pathways modulated by Kaempferol.

Caption: Kaempferol's modulation of key cellular signaling pathways.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Kaempferol - Wikipedia [en.wikipedia.org]

- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccsenet.org [ccsenet.org]

- 6. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. ijariie.com [ijariie.com]

Pharmacological Profile of (R)-Pabulenol: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific pharmacological data for the stereoisomer (R)-Pabulenol is exceptionally limited. This document provides a general overview based on the chemical class to which (R)-Pabulenol belongs—furanocoumarins and psoralens—and related compounds. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals and should not be directly extrapolated to (R)-Pabulenol without further specific experimental validation.

Introduction

(R)-Pabulenol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] It is structurally classified as a psoralen.[1][2][3][4] Psoralens are known for their photosensitizing effects, which are utilized in therapies like PUVA (psoralen + UVA) for skin conditions.[5][6] (R)-Pabulenol has been identified in plant species of the Prangos genus, notably Prangos latiloba and Prangos lophoptera.[1] Extracts from Prangos species, rich in furanocoumarins, have been reported to possess a range of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-proliferative effects.[7][8] However, specific studies isolating and characterizing the pharmacological profile of (R)-Pabulenol are scarce.

Physicochemical Properties

A summary of the computed physicochemical properties of (R)-Pabulenol is provided in the table below. These properties are calculated from its chemical structure and provide a preliminary understanding of its potential behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

Pharmacological Activities (Inferred from Related Compounds)

Due to the lack of direct experimental data for (R)-Pabulenol, the following sections discuss the known pharmacological activities of the broader furanocoumarin and psoralen classes. These are potential areas of investigation for (R)-Pabulenol.

Photosensitizing and Antiproliferative Activity

Psoralens are well-documented photosensitizing agents that can intercalate into DNA.[6] Upon activation by UVA radiation, they can form covalent adducts with pyrimidine bases, leading to DNA cross-linking and inhibition of DNA replication and transcription.[6] This mechanism underlies their use in photochemotherapy for hyperproliferative skin disorders like psoriasis. Given its psoralen backbone, (R)-Pabulenol may exhibit similar properties.

Cytotoxic and Anticancer Potential

Various furanocoumarins isolated from Prangos species have demonstrated cytotoxic and anti-proliferative activities in in vitro studies.[7][8] For instance, extracts from Prangos uloptera have shown high cytotoxic effects on HeLa cell lines.[3] This suggests that furanocoumarins, potentially including (R)-Pabulenol, could be investigated for their anticancer properties. The potential mechanism could involve the induction of apoptosis.

Antimicrobial Activity

Extracts from Prangos species have also exhibited antibacterial properties.[8] Dichloromethane extracts of Prangos uloptera roots showed high antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3] This indicates a potential avenue for exploring the antimicrobial spectrum of (R)-Pabulenol.

Antioxidant Activity

Modest antioxidant properties have been reported for extracts of Prangos species.[3][8] This activity is common among phenolic compounds, and the chemical structure of (R)-Pabulenol suggests it may also possess some antioxidant capacity.

Pharmacokinetics (General Overview for Psoralens)

Specific pharmacokinetic data for (R)-Pabulenol is not available. However, studies on other psoralen derivatives like methoxsalen provide a general understanding of how this class of compounds might behave in vivo.

The absorption of psoralens can be influenced by food and the formulation.[5] They generally have a high but variable metabolic clearance and are almost completely metabolized.[5] The serum elimination half-life of methoxsalen is in the range of 0.5 to 2 hours.[5] It is important to note that there is significant inter-patient variability in the clearance of psoralens.[5]

Signaling Pathways (Hypothetical)

No signaling pathways have been specifically elucidated for (R)-Pabulenol. Based on the activities of related compounds, several pathways could be hypothetically involved. For instance, the antiproliferative and apoptotic effects of furanocoumarins could be mediated through pathways involving p53, caspases, and Bcl-2 family proteins. Anti-inflammatory effects, if any, might involve the inhibition of pro-inflammatory cytokines and enzymes through pathways like NF-κB and MAPK.

Experimental Workflow for Investigating Novel Compound Activity

Caption: A generalized workflow for the pharmacological evaluation of a novel compound.

Experimental Protocols

As no specific experimental data for (R)-Pabulenol is available, this section provides general methodologies that could be adapted for its study.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (R)-Pabulenol (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Conclusion and Future Directions